molecular formula C16H20ClN3O3 B3114068 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine CAS No. 199327-59-8

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine

カタログ番号 B3114068
CAS番号: 199327-59-8
分子量: 337.8 g/mol
InChIキー: WCABKKDNOBDPHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine is a chemical compound with the molecular formula C16H20ClN3O3 and a molecular weight of 337.80100 . It is also known by other synonyms such as 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. This core is substituted at the 4-position by a chloro group and at the 7-position by a methoxy group. Additionally, a morpholine ring is attached to the quinazoline core via a 3-carbon chain .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.262±0.06 g/cm3 and a predicted boiling point of 497.8±45.0 °C . The melting point is reported to be 180-181 °C .

科学的研究の応用

Synthesis and Characterization

  • Synthesis of Quinazoline Derivatives : This compound is synthesized for its potential in medical applications, particularly in the context of lung cancer treatment. For instance, Zhi-qiang Cai et al. (2019) demonstrated the synthesis of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, by selective nucleophilic attack. The compound exhibited effective inhibition on the proliferation of a lung cancer cell line (Zhi-qiang Cai et al., 2019).

Biological Activity

  • Antibacterial and DNA Cleavage Potential : A derivative of the compound, incorporating a 1,2,5-thiadiazole moiety, displayed moderate inhibition against Mycobacteria tuberculosis and demonstrated DNA cleavage potential, suggesting its relevance in medicinal research (Suraj N. Mali et al., 2019).

  • Antioxidant and Antitumor Activities : The synthesis of novel compounds containing this molecule and lawsone indicated antioxidant and antitumor activities, as observed in Ehrlich ascites carcinoma cells, highlighting its potential in cancer research (A. Hassanien et al., 2022).

Chemical Stability and Degradation

  • Degradation Study in Pharmaceutical Context : A study on the degradation of a morpholine compound under various conditions (including peroxide-mediated hydrolysis) revealed the formation of several degradants. This is significant for understanding the stability of pharmaceuticals containing such structures (R. Yanaka et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Derivatives of quinoline, including structures similar to 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine, have been investigated for their effectiveness as corrosion inhibitors, especially in mild steel in acidic environments. This indicates their potential application in industrial settings (Meryem Hrimla et al., 2021).

将来の方向性

While specific future directions for this compound are not mentioned in the sources I found, the quinazoline scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities. Future research may focus on exploring the potential biological activities of this compound and its derivatives, as well as optimizing its properties for potential therapeutic applications .

特性

IUPAC Name

4-[3-(4-chloro-7-methoxyquinazolin-6-yl)oxypropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCABKKDNOBDPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine

Synthesis routes and methods I

Procedure details

Di-tert-butyl azodicarboxylate (1.44 g, 6.26 mmol) was added portionwise at room temperature to a stirred suspension of 4-chloro-7-methoxyquinazolin-6-ol (1.20 g, 5.70 mmol), 3-morpholin-4-ylpropan-1-ol (0.91 g, 6.27 mmol) and triphenylphosphine (1.8 g, 6.87 mmol) in dichloromethane (25 ml). The reaction mixture was stirred for 2 hours and then the resulting orange solution was purified directly by silica gel chromatography eluting with a mixture of 5% methanol in dichloromethane to give 4-chloro-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazoline (1.28 g, 67% yield) as a pale yellow solid:
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin4-one (990 mg, 3.1 mmol) in thionyl chloride (10 ml) and DMF (0.1 ml) was heated at 80° C. for 1.5 hours. The mixture was allowed to cool, toluene was added and the solvent was removed by evaporation. The residue was partitioned between ethyl acetate and water and the aqueous layer was adjusted to pH7.5 with 2M sodium hydroxide solution. The organic layer was separated, washed with brine, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by flash chromatography eluting with methylene chloride/methanol (119 followed by 95/5). The purified solid was triturated with hexane, collected by filtration and washed with ether to give 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (614 mg, 58%).
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Reactant of Route 4
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Reactant of Route 6
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine

Citations

For This Compound
4
Citations
M Fan, L Hu, S Shi, X Song, H He, B Qi - Bioorganic & Medicinal Chemistry, 2023 - Elsevier
Acquired drug resistance occurred in the treatment of non-small-cell lung cancer is a persistent challenge, especially in EGFR mutant type. In this study, we present design, synthesis …
Number of citations: 3 www.sciencedirect.com
W Li, SY Chen, WN Hu, M Zhu, JM Liu… - Journal of Chemical …, 2020 - journals.sagepub.com
A series of novel quinazoline derivatives containing piperazine analogs are synthesized via substitution reactions with 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine (…
Number of citations: 14 journals.sagepub.com
J Min, K Guo, PK Suryadevara, F Zhu… - Journal of medicinal …, 2016 - ACS Publications
We previously reported a novel inhibitor of the ataxia-telangiectasia mutated (ATM) kinase, which is a target for novel radiosensitizing drugs. While our initial lead, compound 4, was …
Number of citations: 34 pubs.acs.org
W Cheng, S Wang, Z Yang, X Tian… - … Design, Development and …, 2019 - Taylor & Francis
Purpose In order to get novel EGFR inhibitors exerting more potency in tumor hypoxia than in normoxia. Methods A series of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines …
Number of citations: 9 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。